Methyl 3-(dimethylamino)propanoate
Description
Overview of the Chemical Compound's Significance in Advanced Organic Synthesis
Methyl 3-(dimethylamino)propanoate serves as a key intermediate and reagent in advanced organic synthesis, primarily valued for its role as a precursor to specific reactive species. A significant application is its use in the generation of lithium enolates. sigmaaldrich.comchemicalbook.com When treated with a strong, non-nucleophilic base like lithium diisopropylamide, the ester is deprotonated at the α-position (the carbon adjacent to the carbonyl group) to form a corresponding lithium enolate. sigmaaldrich.comchemicalbook.com
This enolate is a powerful nucleophile and serves as an acrylate (B77674) anion equivalent. researchgate.net This reactivity allows it to participate in a variety of carbon-carbon bond-forming reactions, making it a valuable tool for the synthesis of more complex molecules. researchgate.net Specifically, it is employed in the preparation of α-methylene esters, acids, and lactones. chemicalbook.com The introduction of the α-methylene group is a common strategy in the synthesis of biologically active compounds.
The compound's utility extends to its role as a building block in medicinal chemistry. The dimethylaminopropyl structural motif is found in various pharmacologically active molecules. For instance, research into analogues of Citalopram (B1669093), a selective serotonin (B10506) reuptake inhibitor, has utilized intermediates containing this functional group to probe the serotonin transporter binding sites. nih.gov This highlights the compound's importance in the rational design and synthesis of novel therapeutic agents.
Table 2: Key Synthetic Applications
| Application | Description | Reference |
|---|---|---|
| Lithium Enolate Formation | Reacts with lithium diisopropylamide to form a reactive enolate. | sigmaaldrich.comchemicalbook.com |
| Acrylate Anion Equivalent | The resulting enolate is used as a synthetic equivalent of an acrylate anion. | researchgate.net |
| Synthesis of α-Methylene Compounds | Used for preparing α-methylene esters, acids, and lactones. | chemicalbook.com |
| Pharmaceutical Synthesis | Serves as a building block for complex molecules like Citalopram analogues. | nih.gov |
Historical Context of this compound Research and Discovery
While a specific date or individual credited with the initial discovery of this compound is not prominently documented in scientific literature, its synthesis is based on fundamental and well-established reactions in organic chemistry. The most common laboratory preparation involves the Michael addition of dimethylamine (B145610) to methyl acrylate. chemicalbook.com This reaction, where a nucleophile (dimethylamine) adds to an α,β-unsaturated carbonyl compound (methyl acrylate), is a cornerstone of organic synthesis.
The conceptual framework for this type of transformation is related to the broader class of aminomethylation reactions, such as the Mannich reaction, which was first reported in the early 20th century. orgsyn.org The synthesis and utility of β-amino carbonyl compounds, the class to which this compound belongs, have therefore been an area of study for many decades, evolving with the development of synthetic methodology. Its history is intertwined with the broader history of organic synthesis rather than being a singular discovery event.
Current Research Trends and Future Outlook for this compound Studies
Current research involving this compound and related structures is increasingly focused on its application in high-value areas such as medicinal chemistry and sustainable chemistry. As a versatile building block, it continues to be employed in the synthesis of complex molecular architectures designed for specific biological targets. nih.gov The ability to readily introduce the dimethylaminopropyl ester moiety is valuable for creating libraries of compounds for drug discovery programs.
The future outlook for this compound is promising. There is a growing trend in chemistry to develop more environmentally friendly solvents and reagents. Research into structurally related compounds, such as methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, as potential "green solvents" suggests a possible future application space for derivatives of this compound. rsc.org Its role as a precursor for important materials, analogous to how methyl propionate (B1217596) is a raw material for methyl methacrylate (B99206), may also be explored. wikipedia.org The continued exploration of its reactivity and its incorporation into novel functional molecules will likely expand its utility in both academic and industrial research settings.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methyl N,N-dimethyl-β-alanine |
| Lithium diisopropylamide |
| Methyl acrylate |
| Dimethylamine |
| Citalopram |
| Serotonin |
| Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate |
| Methyl propionate |
| Methyl methacrylate |
| Acetophenone |
| Paraformaldehyde |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(dimethylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-7(2)5-4-6(8)9-3/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFJOMFYABROHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191855 | |
| Record name | beta-Alanine, N,N-dimethyl-, methyl ester | |
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Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3853-06-3 | |
| Record name | N,N-Dimethyl-β-alanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3853-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | beta-Alanine, N,N-dimethyl-, methyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003853063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Alanine, N,N-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-(dimethylamino)propionate | |
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Synthetic Methodologies and Reaction Pathways of Methyl 3 Dimethylamino Propanoate
Established Synthetic Routes for Methyl 3-(dimethylamino)propanoate
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a primary method for synthesizing β-amino esters. The reaction between dimethylamine (B145610) and methyl acrylate (B77674) is a direct and efficient route to produce this compound. This reaction is often catalyzed by amines or phosphines and can be significantly accelerated using microwave irradiation, which reduces reaction times and increases yields. rsc.orgnih.gov For instance, the addition of amines to α,β-unsaturated esters under microwave conditions has been shown to be highly effective. nih.gov
The selectivity of the Michael addition is a key aspect, especially when dealing with molecules containing multiple reactive sites. Studies have shown that amines react selectively with acrylate groups over methacrylate (B99206) groups, a principle that allows for the synthesis of functionalized methacrylates. rsc.orgresearchgate.net The higher electrophilicity of the acrylate double bond compared to the methacrylate double bond drives this selectivity. rsc.org
Table 1: Conditions for Michael Addition of Amines to α,β-Unsaturated Esters nih.gov
| Entry | Amine | Acrylate | Conditions | Yield (%) |
| 1 | Benzylamine | Methyl acrylate | 115 °C, 2 h then 130 °C, 1 h | 97 |
| 2 | (S)-α-methylbenzylamine | Methyl methacrylate | 130 °C, 6 h then 150 °C, 3 h | Moderate |
| 3 | (S)-α-methylbenzylamine | Methyl acrylate | 80 °C, 10 min (2 mmol scale) | 95 |
| 4 | (S)-α-methylbenzylamine | Methyl acrylate | Open system (48:50 mmol scale) | Quantitative |
Catalytic dehydrogenation is a powerful tool in organic synthesis, often employed to create unsaturated compounds or to generate reactive intermediates in situ. While direct dehydrogenation to form this compound is not a commonly cited primary route, related processes highlight the utility of this methodology. For instance, the catalytic dehydrogenation of methanol (B129727) can be used to produce anhydrous formaldehyde (B43269). st-andrews.ac.ukresearchgate.net This in situ generated formaldehyde can then react with a suitable substrate, such as methyl propanoate, in a one-pot system to form intermediates that can be converted to products like methyl methacrylate. st-andrews.ac.ukresearchgate.net This concept of in situ generation of a reactant via dehydrogenation could be conceptually applied to syntheses involving a dimethylamino-containing precursor.
Furthermore, research into the dehydrogenation of amine-boranes, such as dimethylamine borane, using ruthenium catalysts, demonstrates the ability to generate hydrogen and potentially reactive amine species under catalytic conditions. nih.gov
A straightforward and traditional method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 3-(dimethylamino)propanoic acid. nih.gov This reaction is typically carried out by refluxing the acid in methanol with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nih.gov The hydrochloride salt of the acid, 3-(dimethylamino)propanoic acid hydrochloride, is also a common starting material. sigmaaldrich.comtcichemicals.com This classic Fischer esterification is a reversible reaction, and the use of excess methanol helps to drive the equilibrium towards the formation of the methyl ester product. This method is widely used for the preparation of various ester analogues. nih.gov
Hydrogenation is a key reaction for the removal of protecting groups, particularly in the synthesis of amines. A common protecting group for secondary amines is the benzyl (B1604629) group. For the synthesis of related methylamino esters, a precursor such as methyl 3-(benzyl(methyl)amino)propanoate can be subjected to catalytic hydrogenation to cleave the benzyl group. chemicalbook.com This reaction is typically performed using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com The process results in the deprotected secondary amine, yielding methyl 3-(methylamino)propanoate. chemicalbook.com It is important to note that under certain conditions, such as using ethanol (B145695) as a solvent, transesterification can occur as a side reaction. chemicalbook.com
Another related hydrogenation route involves the reduction of nitriles. The hydrogenation of 3-(dimethylamino)propionitrile over palladium catalysts can produce the corresponding primary amine, although the reaction can also lead to the formation of various secondary and tertiary amine byproducts. researchgate.net
Table 2: Example of Amine Deprotection via Hydrogenation chemicalbook.com
| Starting Material | Reagents and Conditions | Product |
| Methyl 3-(benzyl(methyl)amino)propanoate | 10% Pd/C, H₂, EtOH, 48 h, room temperature | Methyl 3-(methylamino)propanoate |
Advanced Synthetic Strategies and Mechanistic Investigations
More advanced synthetic methods offer novel pathways to analogues of this compound, often providing greater control over stereochemistry and allowing for the construction of more complex molecular architectures.
Silyl (B83357) enol ethers are versatile nucleophiles used in a variety of carbon-carbon bond-forming reactions. wikipedia.orgorgsyn.org They can be alkylated under Lewis acid catalysis to produce α-functionalized carbonyl compounds. wikipedia.org A notable strategy involves the alkylation of a silyl enol ether derived from an ester, such as methyl isobutyrate silyl enol ether, with an electrophile containing a dimethylamino group. mdpi.com
One innovative, metal-free approach utilizes 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a promoter for the reaction. mdpi.com In this method, the silyl enol ether of methyl isobutyrate reacts with bis[4-(dimethylamino)phenyl]methanol to yield methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate in good yield. mdpi.com This reaction proceeds smoothly at moderate temperatures and is characterized by high atom economy, with water being the primary byproduct. mdpi.com The use of silyl enol ethers provides a regioselective way to form enolates for subsequent alkylation. scripps.eduorganic-chemistry.org
Table 3: Synthesis of a this compound Analogue via Silyl Enol Ether Alkylation mdpi.com
| Silyl Enol Ether | Electrophile | Conditions | Product | Yield (%) |
| Methyl isobutyrate silyl enol ether | bis[4-(dimethylamino)phenyl]methanol | HFIP, 40 °C, 15 h | Methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate | 62 |
Use of 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as a Solvent and Promoter in this compound Synthesis
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) has emerged as a uniquely effective solvent and promoter in organic synthesis due to its distinct properties. researchgate.netwikipedia.org HFIP is a polar, highly acidic (pKa of 9.3), and strong hydrogen-bond-donating solvent that can stabilize ionic intermediates and activate electrophiles. researchgate.netwikipedia.orgresearchgate.net These characteristics make it a powerful medium for facilitating reactions that might otherwise require harsh conditions or the use of metal-based catalysts. researchgate.netnih.gov
In the context of synthesizing derivatives of this compound, HFIP has been successfully employed as both the solvent and a reaction promoter. A notable example is the synthesis of methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. mdpi.com In this procedure, HFIP facilitates the alkylation of a ketene (B1206846) silyl acetal (B89532) with an alcohol, a transformation that typically requires a Lewis or Brønsted acid catalyst. mdpi.com The strong ionizing power and hydrogen-bonding ability of HFIP are crucial for activating the alcohol substrate, likely through the stabilization of a carbocation intermediate, enabling the nucleophilic attack by the ketene silyl acetal. researchgate.netmdpi.com The reaction proceeds smoothly at a moderate temperature (40 °C) to afford the desired ester product in good yield. mdpi.com The use of HFIP showcases a more streamlined and efficient synthetic route, highlighting its dual role in both solubilizing reactants and promoting the key chemical transformation. researchgate.netmdpi.com
Table 1: HFIP-Promoted Synthesis of a this compound Derivative
| Reactant 1 | Reactant 2 | Solvent/Promoter | Temperature | Time | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| bis[4-(dimethylamino)phenyl]methanol | methyl isobutyrate silyl enol ether | HFIP | 40 °C | 15 h | methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate | 62% | mdpi.com |
Exploration of Metal and Additive-Free Synthesis Procedures for this compound Derivatives
Modern organic synthesis places a strong emphasis on developing environmentally benign and economically viable processes. A key strategy in this endeavor is the avoidance of metal catalysts and stoichiometric additives, which can lead to toxic waste and increase purification costs. The synthesis of complex ester derivatives, such as those related to this compound, has benefited significantly from this approach.
A prime example is the HFIP-promoted synthesis of methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate, which proceeds entirely without the need for metals or other additives. mdpi.com Traditional alkylation reactions of this type often rely on activating agents or catalysts. mdpi.com However, in this methodology, HFIP itself serves as the promoter, leveraging its intrinsic properties to drive the reaction forward. mdpi.com This strategy is highly attractive from a practical and environmental standpoint, as it simplifies the reaction setup and workup procedures. The only byproduct generated in this specific transformation is water, resulting in a high atom economy. mdpi.com Such metal- and additive-free procedures represent a significant advancement, offering a cleaner and more sustainable pathway for the synthesis of complex molecules. mdpi.comresearchgate.net
Reaction Mechanisms of this compound
Nucleophilic Substitution Reactions Involving the Ester Group
The ester functionality in this compound is susceptible to nucleophilic acyl substitution, a fundamental reaction class for esters. In these reactions, the methoxy (B1213986) group (-OCH₃) acts as a leaving group and is replaced by an incoming nucleophile. A common example is hydrolysis, where water acts as the nucleophile under acidic or basic conditions to yield the corresponding carboxylic acid, N,N-dimethyl-β-alanine. nih.gov
Another key nucleophilic substitution is transesterification. In one documented instance during a deprotection step, the methyl ester underwent partial transesterification with the ethanol solvent, resulting in a mixture of methyl and ethyl esters. chemicalbook.com Amidation can also occur, where an amine attacks the carbonyl carbon, displacing the methoxy group to form an amide. This is a crucial step in the synthesis of various derivatives and more complex molecules.
Reduction Reactions of the Ester Moiety
The ester group of this compound can be reduced to a primary alcohol. This transformation is typically accomplished using strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion to the ester's carbonyl carbon, followed by the elimination of the methoxide (B1231860) ion and a second hydride addition to the resulting aldehyde intermediate. This produces 3-(dimethylamino)-1-propanol. In the synthesis of citalopram (B1669093) analogues, a related lactone (a cyclic ester) intermediate was effectively reduced to the corresponding diol using LiAlH₄, demonstrating the utility of this reduction in a complex molecular framework. nih.gov
Oxidation Reactions to Carboxylic Acid Derivatives
The conversion of this compound to its corresponding carboxylic acid, 3-(dimethylamino)propanoic acid, is technically a hydrolysis reaction, which can be viewed as an oxidation of the carbonyl carbon's oxidation state in a broader sense. This reaction is readily achieved by heating the ester in the presence of an acid or a base. For instance, a standard procedure for converting a related ester to its carboxylic acid derivative involves refluxing in hydrochloric acid (HCl). nih.gov Similarly, refluxing a mixture of methyl and ethyl 3-(methylamino)propanoate in 5 M HCl successfully yielded the corresponding carboxylic acid hydrochloride salt. chemicalbook.com
Lithium Enolate Formation and Reactivity with Electrophiles
The carbon atom alpha to the ester carbonyl group in this compound can be deprotonated by a strong, non-nucleophilic base to form a lithium enolate. Lithium diisopropylamide (LDA) is a common base used for this purpose. The resulting enolate is a potent nucleophile and can react with a variety of electrophiles, allowing for the formation of new carbon-carbon bonds at the α-position.
This reactivity is a cornerstone of synthetic chemistry for building more complex carbon skeletons. For example, in the synthesis of a citalopram analogue, LDA was used to deprotonate a related structure to form an enolate, which was then alkylated with an appropriate electrophile to introduce a side chain. nih.gov While direct examples for this compound are specific, the principle is demonstrated by the alkylation of methyl isobutyrate silyl enol ether, a stable enolate equivalent, which reacts with electrophiles in a similar fashion. mdpi.com This highlights the synthetic potential of generating an enolate from the parent ester to create α-substituted derivatives.
Tautomeric Equilibria and Their Impact on Reactivity and Stability
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a crucial role in the chemical behavior of many organic compounds. In the case of this compound, two primary forms of tautomerism are theoretically possible: keto-enol and imine-enamine tautomerism.
Keto-Enol Tautomerism:
The classical keto-enol tautomerism involves the migration of a proton from an alpha-carbon to the carbonyl oxygen, resulting in the formation of an enol. For this compound, the "keto" form is the standard ester structure. The enol tautomer would involve a carbon-carbon double bond and a hydroxyl group.
The equilibrium between the keto and enol forms is influenced by several factors, including solvent polarity and the potential for intramolecular hydrogen bonding. masterorganicchemistry.com Generally, for simple esters, the keto form is significantly more stable and predominates under normal conditions. This preference is largely attributed to the greater strength of the carbon-oxygen double bond in the ester compared to the carbon-carbon double bond in the enol. libretexts.org However, the presence of the dimethylamino group could potentially influence this equilibrium, although specific studies on this compound are not prevalent.
Imine-Enamine Tautomerism:
A more relevant tautomeric equilibrium for this compound, given its amino group, is the imine-enamine tautomerism. This involves the migration of a proton from the carbon alpha to the nitrogen atom, leading to the formation of an enamine. While the nitrogen in this compound is tertiary and thus cannot directly form a neutral imine, the concept is crucial for understanding its reactivity, particularly in enzyme-catalyzed reactions where proton transfer is facilitated. youtube.com
The stability of imine versus enamine tautomers is dependent on factors such as the electronic nature of substituents and the solvent. academie-sciences.frnumberanalytics.com Polar solvents tend to stabilize the more polar enamine form. numberanalytics.com The reactivity of the alpha-carbon is significantly different between the tautomeric forms, with the enamine form being nucleophilic at the alpha-carbon. youtube.com This has profound implications for its potential biological activity and metabolic pathways.
The interplay of these tautomeric forms, even if the equilibrium lies heavily towards the keto-ester form, can provide low-concentration, highly reactive intermediates that dictate the compound's stability and reaction pathways.
Interaction with Biological Systems via Hydrolysis and Hydrogen Bonding
The structure of this compound, featuring both an ester and a tertiary amine group, dictates its potential interactions within a biological milieu, primarily through hydrolysis and the formation of hydrogen bonds.
Hydrolysis:
The ester linkage in this compound is susceptible to hydrolysis, a reaction that breaks the ester bond to yield a carboxylic acid (3-(dimethylamino)propanoic acid) and an alcohol (methanol). In a biological system, this hydrolysis can be catalyzed by enzymes, particularly esterases.
Enzymatic hydrolysis of esters is a common metabolic pathway. google.comresearchgate.net The rate and extent of this hydrolysis under physiological conditions (neutral pH, 37°C) are key determinants of the compound's biological half-life and activity. The hydrolysis would convert the relatively non-polar ester into a more polar carboxylic acid, which can significantly alter its biological distribution and excretion.
Hydrogen Bonding:
Hydrogen bonds are crucial non-covalent interactions that govern the structure and function of biological macromolecules like proteins and nucleic acids. This compound possesses functional groups capable of participating in hydrogen bonding.
The carbonyl oxygen of the ester group and the nitrogen atom of the dimethylamino group can act as hydrogen bond acceptors. They can form hydrogen bonds with hydrogen bond donors from biological molecules, such as the amide protons in the backbone of proteins or the hydroxyl groups of amino acid side chains (e.g., serine, threonine, tyrosine).
While the tertiary amine itself does not have a hydrogen to donate, its lone pair of electrons makes it a potential hydrogen bond acceptor. These interactions can facilitate the binding of this compound to the active sites of enzymes or other protein targets, influencing its biological effects. The ability to form these non-covalent interactions is a critical first step in many biological processes, including enzyme catalysis and receptor binding.
Applications of Methyl 3 Dimethylamino Propanoate in Chemical Synthesis
Methyl 3-(dimethylamino)propanoate as a Building Block in Organic Synthesis
The reactivity of this compound makes it a valuable precursor in the synthesis of more complex chemical structures and for the modification of other molecules.
This compound serves as a foundational component in multi-step synthetic pathways aimed at producing intricate molecules. Its structure can be strategically modified to build larger and more functionalized compounds. For instance, it can be used to generate a lithium enolate through a reaction with lithium diisopropylamide, which is a common intermediate for forming carbon-carbon bonds in organic synthesis. acs.org
A notable application is in the synthesis of analogues of citalopram (B1669093), a well-known antidepressant. In the development of novel probes for the serotonin (B10506) transporter, the dimethylamino side chain, a feature present in this compound, is a key structural element. researchgate.net The synthesis of these complex analogues involves introducing and modifying this side chain to explore its impact on binding affinity and selectivity. researchgate.net
Furthermore, related structures are employed in the synthesis of other complex molecules. For example, the synthesis of methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate is achieved through the alkylation of methyl isobutyrate silyl (B83357) enol ether with bis[4-(dimethylamino)phenyl]methanol. researchgate.net This reaction highlights how dimethylamino-containing phenyl groups, similar to the functional group in this compound, are incorporated into larger molecular frameworks. researchgate.net
The analysis of low-molecular-weight organic acids, particularly in biological and environmental samples, often requires derivatization to enhance their volatility and detectability for techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). While direct derivatization with this compound is not commonly documented, its structural analogs, particularly those containing a dimethylaminoethyl group, are central to this application.
A key analog is 2-(dimethylamino)ethanol, which can be reacted with acrylic acid esters to form 2-(dimethylamino)ethyl acrylate (B77674) (DMAEA). wikipedia.org DMAEA is a valuable monomer that can be incorporated into polymers, thereby derivatizing the polymer backbone with a basic functional group. The synthesis of DMAEA itself can be achieved through the transesterification of methyl acrylate with 2-dimethylaminoethanol, a reaction that requires the presence of inhibitors to prevent polymerization. wikipedia.org
In the context of analytical derivatization, reagents that introduce a tertiary amine function are highly valuable as they can improve ionization efficiency in mass spectrometry. For instance, new derivatization reagents like 4-bromo-N-methylbenzylamine have been developed for the LC-MS/MS analysis of carboxylic acids, such as those in the tricarboxylic acid (TCA) cycle. nih.gov This method facilitates detection using positive electrospray ionization. nih.gov The principle behind using such amine-containing reagents is analogous to the functional group utility provided by dimethylaminoethyl analogs.
| Derivatization Application | Analyte Type | Technique | Purpose |
| Introduction of Basic Moieties | Polymers | Polymer Synthesis | To create functional polymers with basic properties. |
| Enhanced Ionization | Low-Molecular-Weight Organic Acids | LC-MS/MS | To improve detection sensitivity by forming derivatives that ionize efficiently. nih.gov |
| Improved Volatility | Free Fatty Acids | GC-MS | To enable analysis of non-volatile acids by converting them to more volatile esters. restek.com |
Role in Polymer Science and Material Chemistry
The dimethylamino group in this compound and its derivatives plays a significant role in polymer science, where it is used to create functional polymers with specific properties, such as pH-responsiveness and the ability to form complex architectures.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a sophisticated technique that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. Monomers that are structurally related to this compound are widely used in RAFT polymerization.
A prominent example is N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA). The RAFT polymerization of DMAPMA hydrochloride has been studied in detail to produce well-defined homopolymers and block copolymers. researchgate.net These polymers can be used to create materials that respond to changes in pH due to the protonation and deprotonation of the tertiary amine group. Surface-initiated RAFT polymerization of DMAPMA has also been employed to grow cationic polymer brushes from silicon wafers, creating surfaces with tunable properties. researchgate.net
Another related monomer is 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA). The RAFT polymerization of DMAEMA is used to synthesize a variety of advanced polymer structures, including end-linked polyampholyte conetworks. acs.org
The selection of the RAFT agent is crucial for controlling the polymerization of these monomers. For methacrylates like DMAEMA, tertiary cyanoalkyl RAFT agents are often effective. The resulting polymers have applications ranging from drug delivery to smart coatings.
Polyampholyte conetworks are a class of polymer networks composed of both acidic and basic monomer units. These materials can exhibit unique swelling behaviors in response to pH and ionic strength. Monomers derived from or related to this compound, which provide the basic component, are essential for the synthesis of these networks.
For example, 2-(dimethylamino)ethyl methacrylate (DMAEMA) is used as the basic monomer in the synthesis of end-linked triblock polyampholyte conetworks. acs.org In this process, sequential RAFT polymerization is used to create block copolymers containing DMAEMA and a protected acidic monomer, which are then cross-linked to form the network. acs.org The resulting conetworks can be designed to have specific mechanical and swelling properties.
These complex hydrogel systems can have a nanostructured phase separation and exhibit pH-dependent swelling. rsc.org The integration of monomers like DMAEMA allows for the creation of "smart" materials that can respond to external stimuli, making them suitable for applications in biomaterials and soft robotics. rsc.org
| Polymer Application | Monomer Example | Polymerization Technique | Key Feature |
| pH-Responsive Polymers | N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA) | RAFT Polymerization | The tertiary amine group provides pH sensitivity. researchgate.net |
| Cationic Polymer Brushes | N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA) | Surface-Initiated RAFT | Creates surfaces with tunable charge and properties. researchgate.net |
| Polyampholyte Conetworks | 2-(dimethylamino)ethyl methacrylate (DMAEMA) | Sequential RAFT Polymerization | Forms networks with both acidic and basic groups, leading to stimulus-responsive swelling. acs.org |
| Double-Network Hydrogels | pH-responsive first network | RAFT and Photopolymerization | Results in materials with enhanced mechanical properties and multiple functionalities. rsc.org |
Advanced Analytical and Spectroscopic Characterization of Methyl 3 Dimethylamino Propanoate
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for the detailed characterization of methyl 3-(dimethylamino)propanoate, providing insights into its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound typically displays distinct signals corresponding to the different sets of protons in the molecule. The methyl ester protons (COOCH₃) usually appear as a singlet, while the protons of the ethyl chain (-CH₂CH₂-) exhibit characteristic triplet patterns due to spin-spin coupling with each other. The N-dimethyl protons ((CH₃)₂N-) also produce a singlet. The integration of these signals provides a ratio of the number of protons in each unique environment, confirming the compound's structure. docbrown.infoyoutube.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. vaia.comdocbrown.infolibretexts.org Each unique carbon atom in this compound gives a distinct resonance. The carbonyl carbon of the ester group is typically found at the low-field end of the spectrum (around 170-175 ppm). vaia.com The carbons of the methyl ester, the ethyl chain, and the N-dimethyl groups each appear at specific chemical shifts, which are influenced by their local electronic environment. vaia.comdocbrown.info
Interactive Data Table: Predicted NMR Data for this compound
| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| COOCH₃ | ~3.67 (s, 3H) | ~51.5 |
| N(CH₃)₂ | ~2.23 (s, 6H) | ~45.4 |
| NCH₂ | ~2.55 (t, 2H) | ~54.5 |
| CH₂COO | ~2.45 (t, 2H) | ~33.6 |
| C=O | - | ~172.5 |
Note: Predicted values can vary slightly based on the solvent and experimental conditions. 's' denotes a singlet and 't' denotes a triplet.
Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and confirming its elemental composition. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can definitively establish the molecular formula. st-andrews.ac.ukmdpi.com
The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (131.17 g/mol ). chemsrc.comsigmaaldrich.com Fragmentation patterns observed in the mass spectrum, resulting from the cleavage of specific bonds within the molecule, provide further structural confirmation.
Chromatographic techniques are essential for assessing the purity of this compound and identifying any potential byproducts from its synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate this compound from non-volatile impurities. researchgate.net The compound is passed through a column with a stationary phase, and its retention time is a key identifier. A diode-array detector (DAD) can provide UV-Vis spectra of the eluted peaks for further characterization. researchgate.net
Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. google.comnih.gov The sample is vaporized and passed through a capillary column, separating components based on their boiling points and interactions with the stationary phase. The purity is determined by the relative area of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful hyphenated technique combines the separation capabilities of GC with the detection power of MS. nih.govnih.govrsc.org As components elute from the GC column, they are directly introduced into the mass spectrometer, allowing for the identification of not only the main compound but also trace-level impurities and byproducts by their mass spectra. google.comrsc.org
Interactive Data Table: Chromatographic Parameters for this compound
| Technique | Typical Column | Detection Method | Primary Application |
| HPLC | C18 reversed-phase | DAD, MS | Purity assessment, analysis of non-volatile impurities |
| GC | Capillary (e.g., DB-5) | FID, MS | Purity assessment, analysis of volatile impurities |
| GC-MS | Capillary (e.g., DB-5ms) | Mass Spectrometry | Identification of impurities and byproducts |
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. rsc.org The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different bonds. Key characteristic peaks include a strong absorption for the carbonyl (C=O) stretch of the ester group, typically around 1730-1750 cm⁻¹, and C-N stretching vibrations for the tertiary amine. rsc.org
Advanced Derivatization Methods for Enhanced Detection
In complex biological matrices or when very low concentrations need to be detected, derivatization methods can be employed to enhance the analytical signal of this compound. tandfonline.comlibretexts.org Derivatization modifies the molecule to improve its chromatographic behavior or its response to a specific detector. tandfonline.comscripps.edu
For comprehensive metabolomic studies where a wide range of compounds are analyzed, dual derivatization strategies can be applied. nih.govrsc.org While not specific to just this compound, such methods are relevant for its analysis in a broader biological context. These methods can target both amine and carboxyl groups present in a sample mixture. For instance, a dual derivatization scheme might first tag primary and secondary amines and then derivatize carboxyl groups. nih.govrsc.orgrsc.orgoup.com This approach can increase the hydrophobicity and ionization efficiency of the analytes, leading to improved sensitivity in LC-MS analysis. nih.govrsc.orgrsc.org Isotope-free methods rely on precise mass measurements and retention time alignment for quantification, avoiding the need for expensive stable isotope-labeled standards. scripps.eduresearchgate.net
Fluorescent Coumarin (B35378) Derivatization for Organic Acids
Fluorescent derivatization is a widely adopted strategy in analytical chemistry to enhance the sensitivity and selectivity of detection for molecules that lack a native chromophore or fluorophore. nih.gov Coumarin-based reagents are particularly valuable for the derivatization of carboxylic acids, converting them into highly fluorescent esters that can be readily detected by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. nih.govmdpi.com
The underlying mechanism of this derivatization typically involves the reaction of a fluorescent coumarin derivative containing a reactive group (e.g., a hydroxyl or bromoacetyl group) with the carboxylic acid moiety of an analyte. nih.gov For instance, coumarin-3-carboxylic acid (C3CA) can react with hydroxyl radicals to form the highly fluorescent 7-hydroxy-coumarin-3-carboxylic acid (7OH-C3CA), a reaction that can be quantified with high sensitivity using HPLC coupled with a fluorescence spectrometer. nih.gov The reaction conditions, including the choice of catalyst and solvent, are optimized to ensure complete and efficient derivatization. mdpi.com
While this compound is a methyl ester and thus would not directly react with carboxylic acid-specific derivatizing agents, its precursor, 3-(dimethylamino)propanoic acid, would be an ideal candidate for this method. The derivatization would proceed by converting the carboxylic acid group into a fluorescent coumarin ester. This indirect analysis could be a powerful tool for quantifying the parent acid in various samples. The stability and high fluorescence quantum yield of coumarin derivatives allow for detection at very low concentrations. chromforum.org
Table 1: Examples of Coumarin-Based Derivatization Reagents for Carboxylic Acids
| Derivatization Reagent | Target Functional Group | Detection Method | Reference |
| 7-(diethylamino)coumarin-3-carboxylic acid (DEAC-C) | Amines (e.g., sulfonamides) | Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) | researchgate.net |
| Coumarin-3-carboxylic acid (C3CA) | Carboxylic Acids (via radical reaction) | HPLC with Fluorescence Detection | nih.gov |
| Bromomethylcoumarins | Carboxylic Acids | HPLC with Fluorescence Detection | chromforum.org |
This table presents examples of coumarin-based reagents and their applications in derivatization for enhanced detection, illustrating the principles applicable to the analysis of the carboxylic acid precursor of this compound.
Derivatization for Enhanced Ionization Efficiency in LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the sensitive and selective quantification of small molecules in complex biological matrices. The efficiency of electrospray ionization (ESI), a common ionization source in LC-MS, is highly dependent on the analyte's ability to acquire a charge in the gas phase. While the tertiary amine group in this compound is readily protonated and thus suitable for positive ion mode ESI, derivatization can still offer significant advantages. waters.com These advantages include improved chromatographic retention, enhanced ionization efficiency leading to lower detection limits, and the generation of specific fragment ions for highly selective multiple reaction monitoring (MRM) assays. acs.orgnih.gov
For tertiary amines, derivatization strategies often focus on introducing a permanently charged quaternary ammonium (B1175870) group. This "charge-tagging" approach ensures the analyte is always charged, independent of the mobile phase pH, leading to a more robust and sensitive MS signal. For example, alkyl esters of sulfonates can be derivatized with trimethylamine (B31210) to form quaternary ammonium products that are readily analyzed by LC-MS/MS. researchgate.net Although this compound already possesses a tertiary amine, specific derivatization might be employed if the native signal is insufficient or if matrix effects suppress its ionization. nih.gov
The selection of mobile phase is also critical. For amines, using a mobile phase at a pH below the pKa of the amine will ensure it is protonated, which is favorable for ESI. However, this can sometimes lead to poor retention on reversed-phase columns. Conversely, a higher pH mobile phase can improve retention but may reduce ionization efficiency for some compounds. waters.com Therefore, a careful balance of derivatization and chromatographic conditions is essential for optimal analysis.
Table 2: Strategies for Enhancing LC-MS/MS Signal of Amines
| Analyte Class | Derivatization/Strategy | Purpose | Typical Reagent/Condition | Reference |
| Primary/Secondary Amines | Pre-column derivatization | Introduce easily ionizable tag, improve chromatography | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQTag) | acs.org |
| Tertiary Amines | pH optimization of mobile phase | Enhance protonation and ionization | Acidic mobile phase (e.g., with formic acid) | waters.com |
| Tertiary Amines | Quaternization | Introduce a permanent positive charge | Alkyl halides | researchgate.net |
| Aromatic Amines | Mobile phase additives | Enhance protonation | Formic acid | nih.gov |
This table summarizes common strategies to improve the LC-MS/MS analysis of amines, providing context for the potential analytical approaches for this compound.
Applications in Quantitative Analysis of Fatty Acids in Biological Samples
The quantitative analysis of fatty acids in biological samples is crucial for understanding various physiological and pathological processes. Due to their inherent low volatility and poor ionization efficiency in their free acid form, fatty acids are almost always derivatized prior to analysis by Gas Chromatography (GC) or LC-MS. sigmaaldrich.comnih.gov A common derivatization method is esterification, which converts the carboxylic acid group into a less polar and more volatile ester, such as a fatty acid methyl ester (FAME). sigmaaldrich.comnih.gov
While this compound is itself a methyl ester, a structurally related compound containing a reactive group could theoretically be used as a derivatizing agent for fatty acids. For instance, an amino alcohol could react with a fatty acid to form a fatty amide or an ester amine. nih.gov The introduction of the dimethylamino group from a reagent similar to this compound would provide a site that is easily protonated, thereby significantly enhancing the ionization efficiency for LC-MS analysis in positive ion mode. frontiersin.orgmdpi.com
Several derivatization reagents have been developed to introduce a tertiary or quaternary amine tag onto fatty acids to improve their LC-MS/MS detection. frontiersin.org This "charge-reversal" derivatization allows for analysis in the positive ion mode, which is often more sensitive and less prone to interferences than the negative ion mode typically used for underivatized fatty acids. frontiersin.org
Table 3: Common Derivatization Approaches for Fatty Acid Analysis by LC-MS/MS
| Derivatization Strategy | Reagent Example | Purpose | Resulting Product | Reference |
| Amidation | 5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ) | Enhance detection sensitivity and improve separation | DMAQ-derivatized fatty acids | frontiersin.org |
| Esterification/Charge Tagging | Trimethylaminoethyl (TAME) reagents | Overcome poor ionization efficiency | TMAE-derivatized fatty acids | mdpi.com |
| Amidation | 2-picolylamine | Introduce a basic, ionizable group | Picolinylamide esters | frontiersin.org |
| Esterification | Methanol (B129727) with catalyst (e.g., BF₃) | Increase volatility for GC analysis | Fatty Acid Methyl Esters (FAMEs) | restek.com |
This table illustrates various derivatization methods used for the quantitative analysis of fatty acids, highlighting the principles of introducing ionizable groups to enhance LC-MS/MS performance. While this compound is not a direct reagent, these examples show how a similar moiety could be introduced.
Computational Chemistry and Molecular Modeling of Methyl 3 Dimethylamino Propanoate
Molecular Docking Studies for Ligand-Receptor Interactions
No specific molecular docking studies involving Methyl 3-(dimethylamino)propanoate as the primary ligand of interest were identified in the reviewed literature. Such studies would theoretically involve the computational prediction of the binding orientation and affinity of this compound within the active site of a target protein.
Molecular Dynamics (MD) Simulations under Physiological Conditions
There are no available molecular dynamics simulation studies that have specifically investigated the behavior of this compound under physiological conditions. These simulations would provide insights into the conformational flexibility and interaction dynamics of the molecule in a biological environment.
Prediction of Binding Affinities to Enzymes and Receptors
Specific predictions of the binding affinities of this compound to particular enzymes or receptors are not documented in the available research. Computational tools are often used to estimate the binding free energy, which correlates with the binding affinity, but this has not been reported for this compound.
Mechanistic Studies of Molecular Interactions
Detailed mechanistic studies at the molecular level, elucidating the specific interactions between this compound and biological targets, are not available. Such studies would typically use computational methods to identify key amino acid residues involved in binding and the nature of the intermolecular forces.
Research on Biological Activities and Interactions of Methyl 3 Dimethylamino Propanoate Excluding Dosage/administration
Exploration of Potential Biological Activities in Drug Discovery
While derivatives of β-amino acids are a subject of interest in medicinal chemistry, specific studies on the biological activities of Methyl 3-(dimethylamino)propanoate as a standalone compound are not readily found in the reviewed scientific literature.
Antimicrobial Efficacy Against Gram-Positive Bacteria
There is currently no direct, peer-reviewed scientific evidence to support the antimicrobial efficacy of this compound against Gram-positive bacteria. Research into the antimicrobial properties of closely related but structurally distinct compounds has been conducted, but these findings cannot be directly extrapolated to this compound.
Potential Analgesic Properties
There is no direct scientific research available that has investigated the potential analgesic properties of this compound. The analgesic effects of more complex molecules that contain a dimethylamino functional group are documented, but these compounds are structurally distinct and their activities cannot be attributed to the simpler this compound molecule.
Mechanistic Investigations of Biological Interactions
Due to the lack of established biological activities, mechanistic investigations into how this compound interacts with biological systems are also not present in the current body of scientific literature.
Interaction with Specific Molecular Targets and Pathways
Specific molecular targets and biological pathways that may be modulated by this compound have not been identified in the reviewed research. Molecular docking and other computational studies that could predict such interactions for this specific compound are not publicly available.
Role as an Enzyme Inhibitor or Substrate
There is no available scientific evidence from enzyme kinetics studies or other experimental research to suggest that this compound acts as an enzyme inhibitor or substrate.
Modulation of Biological Processes by Mimicry or Inhibition of Natural Substrates
There is currently no direct evidence in the reviewed literature to suggest that this compound, by itself, functions as a mimic of natural substrates to modulate biological processes or acts as a direct inhibitor of specific enzymes. Its recognized role is as a constituent of larger carrier molecules, particularly cationic lipids, which are designed to facilitate the delivery of therapeutic agents. These carrier molecules interact with biological membranes, but this is a function of the entire lipid structure rather than the intrinsic mimicry or inhibitory action of the this compound moiety alone.
Influence on Signaling Pathways
Direct studies detailing the influence of free this compound on specific signaling pathways are not prevalent. However, its incorporation into cationic lipids used for the delivery of agents like siRNA implies an indirect influence on cellular signaling. These lipid nanoparticles are engineered to deliver their cargo to target cells, which can then modulate specific signaling pathways involved in disease processes. For instance, lipid compositions containing derivatives of this compound are developed for delivering therapeutic agents to treat metabolic diseases or tumors, which inherently involves the modulation of underlying signaling cascades. google.com The interaction of these cationic lipids with cell membranes is a key step in initiating the delivery process, which can be considered a form of signal transduction in itself, leading to the uptake of the lipid and its cargo. google.com
Structure-Activity Relationship (SAR) Studies
The structure-activity relationship (SAR) studies involving this compound are primarily in the context of its incorporation into larger lipid-based delivery systems.
Impact of Functional Groups on Reactivity and Binding Affinity
The functional groups of this compound, namely the tertiary amine (dimethylamino group) and the methyl ester, are critical to its function within larger cationic lipid structures.
Dimethylamino Group : This tertiary amine group is typically protonated at physiological pH, conferring a positive charge to the headgroup of the cationic lipid. This positive charge is fundamental for the electrostatic interaction with negatively charged biological molecules, such as nucleic acids (e.g., siRNA), and for the interaction with the negatively charged cell membranes, which facilitates cellular uptake. google.com
The table below summarizes the significance of these functional groups in the context of lipid-based delivery systems.
| Functional Group | Role in Cationic Lipids | Significance in Biological Interactions |
| Dimethylamino | Provides a cationic headgroup at physiological pH. | Essential for electrostatic binding to anionic therapeutic agents (e.g., nucleic acids) and for interacting with the anionic surface of cell membranes to promote cellular uptake. google.com |
| Methyl Ester | Acts as a biodegradable linker between the polar headgroup and the hydrophobic lipid tails. | The ester bond can be cleaved by cellular esterases, leading to the breakdown of the lipid carrier and the release of the therapeutic cargo inside the cell. The rate of this cleavage can be modulated to control the release profile. |
Evaluation of Structural Modifications for Enhanced Biological Activity
The following table outlines common structural modifications in lipid carriers that incorporate a this compound-like headgroup and their intended effects.
| Structural Modification | Purpose | Desired Outcome for Biological Activity |
| Variation of Lipid Tail Length | To modulate the hydrophobicity and packing of the lipid in the LNP. | Optimization of LNP stability and fusogenicity, leading to more efficient delivery of the therapeutic agent to the cytoplasm. |
| Introduction of Unsaturation | To increase the fluidity of the lipid bilayer of the LNP. | Enhanced membrane fusion and endosomal escape of the cargo. |
| Modification of the Linker | To alter the stability and release kinetics of the therapeutic agent. | Control over the rate of cargo release within the target cell, potentially improving the therapeutic index. |
Effects of Chirality and Linking Chain Length in Related Derivatives
While there is no specific information on the effects of chirality of this compound itself, the broader field of drug design and delivery acknowledges the critical role of stereochemistry. In the context of larger molecules, the chirality of various components can significantly impact biological activity. For example, in the case of tetrabenazine (B1681281) derivatives, specific stereoisomers exhibit different potencies and metabolic profiles. google.com
Biochemical Pathway Investigations
The biochemical journey of this compound within a biological system is primarily understood through its anticipated hydrolysis and the subsequent metabolic pathways of its constituent parts. While direct studies on the complete metabolic fate of this specific ester are not extensively documented in publicly available research, a strong foundation for its biochemical pathway can be inferred from the well-established principles of ester metabolism by carboxylesterases and the known metabolic routes of its hydrolysis products.
The initial and most critical step in the metabolism of this compound is its hydrolysis into 3-(dimethylamino)propanoic acid and methanol (B129727). This reaction is catalyzed by a class of enzymes known as carboxylesterases (EC 3.1.1.1). nih.govmdpi.com These enzymes are ubiquitously present in mammals, with high concentrations found in the liver, and are responsible for the hydrolysis of a wide array of ester-containing compounds, including many therapeutic drugs. nih.govnih.govsigmaaldrich.com
The hydrolysis reaction can be represented as follows:
This compound + H₂O ⇌ 3-(dimethylamino)propanoic acid + Methanol
Human carboxylesterases are broadly classified into two main families, hCE1 and hCE2, which exhibit different substrate preferences. nih.gov hCE1 generally favors substrates with a large acyl group and a small alcohol moiety, whereas hCE2 shows a preference for substrates with a small acyl group and a larger alcohol component. nih.gov Given that this compound possesses a relatively small acyl group (3-(dimethylamino)propanoate) and a small alcohol group (methanol), predicting its primary hydrolyzing enzyme between hCE1 and hCE2 based solely on this general rule is challenging without specific experimental data.
Subsequent Biological Interactions of Hydrolysis Products:
3-(dimethylamino)propanoic acid: This molecule, also known as N,N-dimethyl-β-alanine, is a β-amino acid derivative. While its specific biological roles in mammals are not well-defined in the available literature, insights can be drawn from related compounds. For instance, the structurally similar short-chain fatty acid, propionic acid, is known to have various biological effects, including influencing fatty acid metabolism and inflammatory responses. nih.govnajah.edu In some plants, N,N-dimethyl-β-alanine serves as an intermediate in the biosynthesis of β-alanine betaine, a compound involved in osmoprotection. The metabolic fate of 3-(dimethylamino)propanoic acid in mammals is not extensively characterized, but it is plausible that it could enter general amino acid or short-chain fatty acid metabolic pathways.
Methanol: The methanol produced from the hydrolysis is primarily metabolized in the liver. nih.gov The principal pathway involves oxidation to formaldehyde (B43269) by alcohol dehydrogenase, followed by the rapid oxidation of formaldehyde to formic acid by formaldehyde dehydrogenase. nih.gov Formic acid is then further metabolized to carbon dioxide and water. It is important to note that the accumulation of formic acid can have toxicological consequences, a concern primarily associated with high levels of methanol exposure. nih.gov The small amount of methanol generated from the hydrolysis of this compound under typical exposure scenarios is expected to be efficiently metabolized.
The primary interaction of this compound with metabolic enzymes is its role as a substrate for carboxylesterases. The efficiency of this hydrolysis is a key determinant of the compound's biological residence time and the rate of appearance of its metabolites.
Once hydrolyzed, the products, 3-(dimethylamino)propanoic acid and methanol, interact with their respective metabolic enzymes:
3-(dimethylamino)propanoic acid: The potential interactions of this acid with metabolic enzymes are speculative without direct research. It could potentially interact with aminotransferases or oxidases involved in amino acid metabolism. For example, D-amino acids in mammals are known to be metabolized by D-amino-acid oxidase. nih.gov Whether a similar enzyme exists for N,N-dimethylated β-amino acids is not established.
Methanol: As mentioned, methanol is a substrate for alcohol dehydrogenase and formaldehyde dehydrogenase in the liver. nih.gov The kinetics of these enzymes are well-studied, and they play a crucial role in the detoxification of methanol. The interaction of methanol with pancreatic carboxylic-ester hydrolase has also been studied, indicating that alcohols can act as nucleophiles and influence the hydrolysis rates of other esters. nih.gov
The following table summarizes the key enzymes and their roles in the metabolism of this compound and its hydrolysis products.
| Compound | Interacting Enzyme(s) | Metabolic Action | Resulting Product(s) |
|---|---|---|---|
| This compound | Carboxylesterases (e.g., hCE1, hCE2) | Hydrolysis | 3-(dimethylamino)propanoic acid and Methanol |
| Methanol | Alcohol Dehydrogenase | Oxidation | Formaldehyde |
| Formaldehyde | Formaldehyde Dehydrogenase | Oxidation | Formic Acid |
| Formic Acid | Formate-tetrahydrofolate ligase | Further metabolism | Carbon Dioxide and Water |
| 3-(dimethylamino)propanoic acid | (Hypothetical) Aminotransferases, Oxidases | (Potential) Further catabolism | (Unknown) |
Q & A
Basic Research: What are the optimal synthetic routes for Methyl 3-(dimethylamino)propanoate, and how can reaction efficiency be improved?
Answer:
this compound can be synthesized via catalytic dehydrogenation using pincer-iridium complexes. Evidence suggests steric hindrance in the substrate prevents inactive adduct formation, enabling partial catalytic activity. To optimize yield:
- Use catalysts like (tBu4PCP)Ir under controlled hydrogen acceptor conditions (e.g., norbornene).
- Monitor reaction parameters (temperature, solvent polarity) to avoid polymerization of intermediates.
- Employ gas chromatography (GC) or HPLC to track product formation and side reactions .
Basic Research: What analytical techniques are critical for characterizing this compound and verifying purity?
Answer:
Key techniques include:
- NMR Spectroscopy : To confirm structure via proton and carbon shifts (e.g., ester carbonyl at ~170 ppm, dimethylamino group at ~2.2 ppm).
- Mass Spectrometry (MS) : For molecular weight verification (C₆H₁₁NO₂, theoretical m/z 129.16).
- Chromatography (HPLC/GC) : To assess purity and detect byproducts.
- Melting Point Analysis : Though limited for liquids, derivative crystallization (e.g., hydrochloride salts) can aid characterization .
Advanced Research: How does this compound interact with enzymatic targets, and what mechanistic insights exist?
Answer:
Studies on structural analogs (e.g., triazole derivatives) suggest potential enzyme inhibition via:
- Active-Site Binding : The dimethylamino group may interact with catalytic residues, disrupting substrate access.
- Tautomerism : Protonation states of the amino group influence binding affinity (e.g., pH-dependent inhibition of oxidoreductases).
- Kinetic Assays : Use stopped-flow spectroscopy or fluorometric assays to measure inhibition constants (Kᵢ) and mode (competitive/non-competitive) .
Advanced Research: How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?
Answer:
Discrepancies often arise from:
- Substituent Positioning : Compare with analogs like Methyl 3-(2-amino-9H-purin-9-yl)propanoate (CAS 70259-15-3), where amino group placement alters nucleotide mimicry .
- Experimental Design : Standardize assays (e.g., fixed pH, consistent cell lines) to isolate variables.
- Computational Modeling : Perform molecular docking to predict binding differences. Tabulate data for cross-study comparison:
| Analog | CAS Number | Key Structural Feature | Observed Activity |
|---|---|---|---|
| This compound | - | Ester + dimethylamino | Enzyme inhibition |
| Methyl 3-(6-amino-purinyl)propanoate | 70259-15-3 | Purine ring substitution | Nucleotide mimicry |
Basic Research: How does tautomerism in this compound impact its reactivity in synthesis?
Answer:
The dimethylamino group exhibits tautomeric equilibria, influencing:
- Nucleophilicity : Protonated forms (at low pH) reduce nucleophilic attack on esters.
- Stability : Tautomerization may lead to degradation under acidic/basic conditions.
- Mitigation : Use buffered reaction media (pH 7–8) to stabilize the neutral form during synthesis .
Advanced Research: What role does this compound play in catalytic applications, and how can side reactions be minimized?
Answer:
In dehydrogenation catalysis, the compound acts as a substrate where steric hindrance prevents catalyst deactivation. Strategies include:
- Catalyst Screening : Test iridium complexes with varying ligand bulkiness.
- Additive Use : Introduce coordinating agents (e.g., TMEDA) to stabilize intermediates.
- Side Reaction Analysis : Monitor for ester hydrolysis or amine oxidation via LC-MS .
Advanced Research: What computational approaches are effective for predicting the physicochemical properties of this compound?
Answer:
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide reactivity studies.
- Molecular Dynamics (MD) : Simulate solvation effects in biological membranes.
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
